molecular formula C5H9NO B1220103 4,4-Dimethyl-2-oxazoline CAS No. 30093-99-3

4,4-Dimethyl-2-oxazoline

Cat. No. B1220103
CAS RN: 30093-99-3
M. Wt: 99.13 g/mol
InChI Key: KOAMXHRRVFDWRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,4-Dimethyl-2-oxazoline can be synthesized through various methods, including reactions involving copper and dimethyltin dibromide or methylphenyltin dibromide, leading to different derivatives. The synthesis process often involves intramolecular coordination, resulting in compounds with trigonal bipyramidal coordination geometry at the tin center, with carbon ligands at the equatorial sites and more electronegative nitrogen and bromine atoms at the axial positions (Jastrzebski et al., 1991). Another notable synthesis route is through the Vilsmeier-Haack reagent, leading to the formation of substituted oxazolines (Singh & Singh, 2000).

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-oxazoline derivatives has been elucidated through methods like X-ray diffraction, demonstrating the compound's trigonal bipyramidal coordination geometry. This structural feature is crucial for understanding the compound's reactivity and properties (Jastrzebski et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 4,4-Dimethyl-2-oxazoline are diverse, ranging from coupling reactions with alkenes facilitated by rhodium catalysis (Wiedemann et al., 2004) to stereodivergent syntheses for chiral bis(oxazolines) (Desimoni et al., 1996). These reactions highlight the compound's versatility in synthetic chemistry.

Scientific Research Applications

  • Pharmaceuticals and Biological Activities

    • Field: Pharmaceutical Chemistry
    • Application: Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure. Many oxazoline-based ring structures are noticeable for their biological activities .
  • Polymer Synthesis

    • Field: Polymer Chemistry
    • Application: 4,4-Dimethyl-2-oxazoline is used in polymer synthesis.
  • Catalysis

    • Field: Catalysis
    • Application: 4,4-Dimethyl-2-oxazoline is used in catalysis.
  • Suzuki Coupling Reaction

    • Field: Organic Chemistry
    • Application: 4,4-Dimethyl-2-phenyl-2-oxazoline has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids .
  • Functionalization of a Non-Activated Carbon-Hydrogen Bond

    • Field: Organic Chemistry
    • Application: 4,4-Dimethyl-2-oxazoline is used in the functionalization of a non-activated carbon-hydrogen bond .
  • Synthesis of Ester-Ammonium Salt

    • Field: Organic Chemistry
    • Application: 4,4-Dimethyl-2-phenyl-2-oxazoline may be used in the synthesis of an ester-ammonium salt .
  • Drug Development

    • Field: Pharmaceutical Chemistry
    • Application: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as drug development.
  • Synthesis of Heterocycles

    • Field: Organic Chemistry
    • Application: Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures presently available are noticeable for their biological activities .
  • Synthesis of Ester-Ammonium Salt

    • Field: Organic Chemistry
    • Application: 4,4-Dimethyl-2-phenyl-2-oxazoline may be used in the synthesis of an ester-ammonium salt via rupture of oxazoline ring .

Safety And Hazards

4,4-Dimethyl-2-oxazoline is highly flammable . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be used only outdoors or in a well-ventilated area . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Oxazoline, including 4,4-Dimethyl-2-oxazoline, displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . It is still under investigation for its potential uses .

properties

IUPAC Name

4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAMXHRRVFDWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184178
Record name 4,4-Dimethyloxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-oxazoline

CAS RN

30093-99-3
Record name 4,4-Dimethyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30093-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyloxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030093993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyloxazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-4,4-dimethyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4-DIMETHYL-2-OXAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
658
Citations
L DellaVecchia, I Vlattas - The Journal of Organic Chemistry, 1977 - ACS Publications
Numerous aromatic substituents with ortho-directing metalation abilities have been reported and their synthetic potential has been discussed. 1 The knowledge of the relative directing …
Number of citations: 57 pubs.acs.org
RJ Xavier, A Prabaharan - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
The spectroscopic properties were investigated by FT-IR, FT-Raman and 1 H and 13 C nuclear magnetic resonance (NMR) techniques. The FT-IR (4000–400 cm −1 ) and FT-Raman (…
Number of citations: 7 www.sciencedirect.com
G Balavoine, JC Clinet - Journal of organometallic chemistry, 1990 - Elsevier
Activation and functionalisation of one of the methyl groups of pivalic acid can be achieved through cyclopalladation of its 4,4-dimethyloxazoline derivative. This reaction gives a …
Number of citations: 76 www.sciencedirect.com
SH Wiedemann, RG Bergman, JA Ellman - Organic Letters, 2004 - ACS Publications
A new method for the preparation of 2-substituted oxazolines by rhodium-catalyzed coupling of alkenes with 4,4-dimethyl-2-oxazoline is reported. The oxazoline products are obtained …
Number of citations: 73 pubs.acs.org
PHG Zarbin, ARM Oliveira, F Simonelli, JAFP Villar… - Tetrahedron letters, 2004 - Elsevier
As part of our ongoing investigation on the versatility of 4,4-dimethyl-2-oxazoline derivatives, we present a straightforward synthesis of chiral lactone pheromones from readily available …
Number of citations: 21 www.sciencedirect.com
JF Hansen, S Wang - The Journal of Organic Chemistry, 1976 - ACS Publications
The autoxidation of organic compounds containing acidic carbon-hydrogen bonds is a well-known reaction. 1 For ex-ample, Gersmann and Bickel report that high yields of ct-…
Number of citations: 15 pubs.acs.org
V Langer, D Gyepesová, E Scholtzová… - … Section C: Crystal …, 2006 - scripts.iucr.org
In the crystal structure of the title compound, C11H13NO2, there are strong intermolecular O—H⋯N hydrogen bonds which, together with weak intramolecular C—H⋯O hydrogen bonds, …
Number of citations: 7 scripts.iucr.org
LN Pridgen, LB Killmer - The Journal of Organic Chemistry, 1981 - ACS Publications
0 Yields are based on isolated and distilled products ex-cept where indicated. Molar ratio of L2MCl2/16/RMgX (17) is 0.013-0.03/1.0/1.2-1.5. b Conducted in THF/Et20 at 50-60 C for 4 h. …
Number of citations: 54 pubs.acs.org
JTBH Jastrzebski, E Wehman, J Boersma… - Journal of …, 1991 - Elsevier
Reaction of [2-(4,4-dimethyl-2-oxazoline)-5-methylphenyl]copper with dimethyltin dibromide or methylphenyltin dibromide affords [2-(4,4-dimethyl-2-oxazoline)-5-methylphenyl]…
Number of citations: 31 www.sciencedirect.com
Y Ishino, A Hirao, S Nakahama - Macromolecules, 1986 - ACS Publications
Poly (4-vinylbenzoic acid) and related polymers are at-tractive materials as ion-exchange resins and polymer chelates. The polymer has generally been prepared by free radical …
Number of citations: 37 pubs.acs.org

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